2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol
Description
2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol is a propanolamine derivative featuring a pyridine ring substituted with a trifluoromethyl (CF₃) group at the 6-position and an amino-propanol side chain at the 3-position. This structure combines hydrophilic (amino, hydroxyl) and hydrophobic (CF₃, pyridine) moieties, making it a candidate for pharmaceutical applications, particularly in drug discovery for targeting receptors or enzymes where such bifunctional properties are advantageous .
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-2-1-6(4-14-8)3-7(13)5-15/h1-2,4,7,15H,3,5,13H2 |
InChI Key |
MUXRJSIEALWXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(CO)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-amino-6-(trifluoromethyl)pyridine as a starting material . This compound can be synthesized through various fluorination reactions, such as the Umemoto reaction or the Balts-Schiemann reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient fluorinating reagents and reliable fluorination technology. The high availability of fluorinated synthetic blocks and the accumulation of advanced knowledge in fluorine chemistry have accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The amino alcohol moiety may also play a role in the compound’s activity by interacting with different enzymes and proteins .
Comparison with Similar Compounds
Structural Analogs in Pyridine Derivatives
(a) 3-(2-Amino-5-Fluoropyridin-3-Yl)Propan-1-Ol
- Structure : Differs by a fluorine substituent at the pyridine 5-position instead of CF₃.
- This substitution may alter binding affinity in biological systems .
- Applications : Fluorinated pyridines are common in agrochemicals and antivirals due to improved metabolic stability.
(b) 2-(Trifluoromethyl)-4-(6-(Trifluoromethyl)Pyridin-3-Yl)Pyrimidine-5-Carboxylic Acid Ethyl Ester
- Structure : Incorporates a pyrimidine core with CF₃ and pyridyl substituents.
- Properties : Higher molecular weight (MW: 366 g/mol) and hydrophobicity (HPLC retention time: 1.26 minutes) compared to the target compound, attributed to the ethyl ester and pyrimidine ring .
- Synthesis : Prepared via Suzuki-Miyaura coupling, a method likely applicable to the target compound for introducing the pyridyl group .
(c) 1-[3-Amino-6-(Pyridin-3-Yl)-4-(Trifluoromethyl)Thieno[2,3-b]Pyridin-2-Yl]-2,2-Dimethylpropan-1-One
- Structure: Features a thienopyridine core with CF₃ and pyridyl groups.
- Properties : Higher complexity (MW: 379.4 g/mol) and sulfur incorporation, which may enhance metabolic stability but reduce aqueous solubility compared to the target compound .
Propanolamine-Based Analogs
(a) 3-(Methylamino)-1-(Thiophen-2-Yl)Propan-1-Ol
- Structure: Replaces pyridine with thiophene and includes a methylamino group.
- Properties: Thiophene’s lower aromaticity compared to pyridine may reduce π-π stacking interactions, affecting target binding. The methylamino group could alter basicity (pKa) and membrane permeability .
(b) (R)-2-Methyl-1-(3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)Pyridin-3-Yl)Phenyl)Amino)Propanamide)Pyrrolidine-2-Carboxylic Acid Methyl Ester
- Structure : A more complex analog with a pyrrolidine-carboxylic acid ester and dual CF₃ groups.
- Properties: MW 531 g/mol and shorter HPLC retention time (0.88 minutes) suggest polar functional groups (amide, ester) counterbalance CF₃ hydrophobicity. This highlights how additional polar groups in the target compound’s propanolamine chain might modulate solubility .
Physicochemical and Analytical Comparisons
*Estimated for the target compound based on structural inference.
Functional Implications
- CF₃ Substitution: The CF₃ group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs. However, excessive hydrophobicity (e.g., in dual-CF₃ analogs ) may require balancing with polar groups like amino-propanol.
- Amino-Propanol Chain: Compared to methylamino (e.g., ) or amide-linked chains (e.g., ), the primary amino and hydroxyl groups in the target compound may improve solubility and hydrogen-bonding capacity, favoring interactions with polar protein residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
